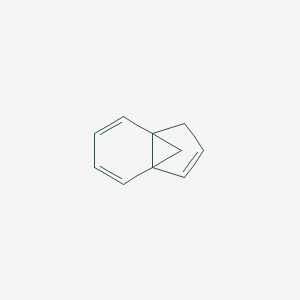![molecular formula C11H15F3Si B14748680 Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- CAS No. 458-07-1](/img/structure/B14748680.png)
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- is an organosilicon compound known for its unique chemical properties and applications. It is a colorless liquid that is primarily used as a reagent in organic chemistry for the introduction of the trifluoromethyl group. This compound is significant due to its ability to participate in various chemical reactions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent, which serves as a halogen acceptor . This method ensures the efficient formation of the desired compound with high purity.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity, often involving the use of advanced catalytic systems and controlled environments to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound reacts with aldehydes and ketones to form trimethylsilyl ethers, which can be hydrolyzed to produce trifluoromethyl methanols.
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl group is introduced into different organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include metal salts such as tetrabutylammonium fluoride or potassium tert-butoxide, which facilitate the nucleophilic addition of the trifluoromethyl group to carbonyl compounds . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Major Products
The major products formed from these reactions include trifluoromethylated alcohols and ketones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- involves the generation of a highly reactive trifluoromethide intermediate in the presence of catalytic amounts of fluoride ions . This intermediate then attacks carbonyl compounds to form alkoxide anions, which are subsequently silylated to give the final products. The compound’s ability to sequester the trifluoromethide intermediate in a reversibly-generated complex plays a crucial role in controlling the reaction rate and ensuring high selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(phenyl)silane: This compound is similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Tetramethylsilane: Another related compound, but without the trifluoromethyl group, making it less reactive and less useful in trifluoromethylation reactions.
Uniqueness
Silane, trimethyl[[3-(trifluoromethyl)phenyl]methyl]- stands out due to its ability to introduce the trifluoromethyl group into organic molecules, a feature that is not shared by its similar counterparts. This unique property makes it an indispensable reagent in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals .
Propriétés
Numéro CAS |
458-07-1 |
|---|---|
Formule moléculaire |
C11H15F3Si |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
trimethyl-[[3-(trifluoromethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C11H15F3Si/c1-15(2,3)8-9-5-4-6-10(7-9)11(12,13)14/h4-7H,8H2,1-3H3 |
Clé InChI |
DLPFDFKYZUHCPC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1=CC(=CC=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


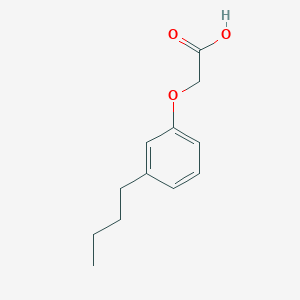

![9,16-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14748617.png)
![(2s)-Tert-Butoxy[4-(8-Fluoro-5-Methyl-3,4-Dihydro-2h-Chromen-6-Yl)-2-Methyl-1-Oxo-1,2-Dihydroisoquinolin-3-Yl]ethanoic Acid](/img/structure/B14748635.png)
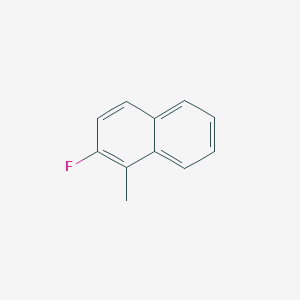
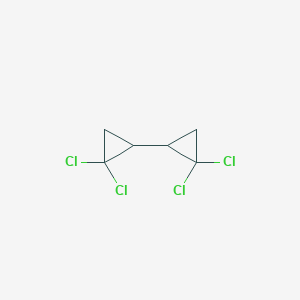
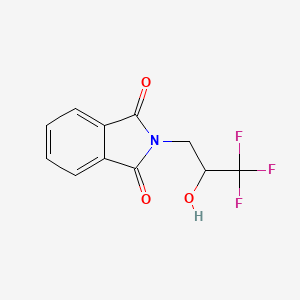
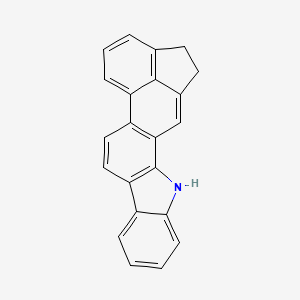
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
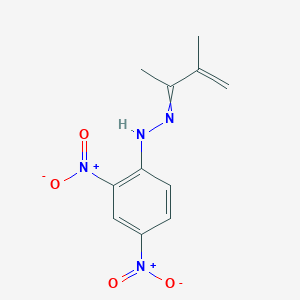
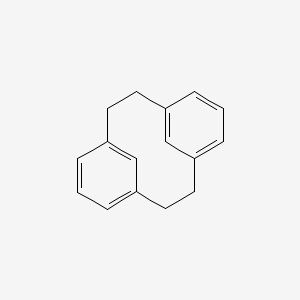

![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
